N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide
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Overview
Description
“N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide” is a chemical compound with the molecular formula C22H28FN3O3S . It is related to a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” involves a piperazine ring attached to a fluorophenyl group and a sulfonyl group . The exact atomic coordinates and displacement parameters can be found in the referenced study .Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .
Pharmacokinetics
The compound’s structure, particularly the presence of a piperazine ring attached to a fluorophenyl group, may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and the regulation of adenosine function due to the inhibition of ENTs . This can affect various cellular processes, including cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
FMPD has several advantages as a research tool. It exhibits significant pharmacological properties and has been shown to be effective against various diseases. FMPD is also relatively easy to synthesize, making it readily available for research purposes. However, FMPD also has limitations. It is not yet fully understood how FMPD works, and further research is needed to determine its mechanism of action. Additionally, FMPD may have side effects that need to be carefully evaluated before it can be used as a therapeutic agent.
Future Directions
There are several future directions for the research of FMPD. Firstly, further studies are needed to determine the exact mechanism of action of FMPD. This will help to identify potential targets for therapeutic intervention. Secondly, more research is needed to evaluate the safety and efficacy of FMPD in animal models and clinical trials. Finally, FMPD can be modified to improve its pharmacological properties and reduce its side effects. These modifications could lead to the development of more effective and safer therapeutic agents.
Synthesis Methods
The synthesis of FMPD involves the reaction of 1-(2-fluorophenyl)piperazine with isobutyryl chloride and sodium sulfite. The resulting product is then treated with sodium hydroxide to obtain FMPD. This method has been optimized to obtain high yields of FMPD and is considered to be a reliable and scalable process.
Scientific Research Applications
FMPD has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. FMPD has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, FMPD has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-13(2)16(21)18-7-12-24(22,23)20-10-8-19(9-11-20)15-6-4-3-5-14(15)17/h3-6,13H,7-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIDMAMRQYZMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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